5-bromo-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}furan-2-carboxamide
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Overview
Description
5-bromo-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}furan-2-carboxamide is a complex organic compound that features a bromine atom, a methyl group, and a chromenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Chromenyl Moiety: The chromenyl moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Bromination: The bromination of the furan ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.
Amidation: The final step involves the coupling of the brominated furan with the chromenyl moiety through an amidation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the chromenyl moiety, converting the oxo group to a hydroxyl group.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and conductivity.
Biology and Medicine
Drug Development: Due to its complex structure, the compound can serve as a lead molecule in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe in biological assays to study cellular processes.
Industry
Dye and Pigment Production: The chromenyl moiety can impart color properties, making the compound useful in the production of dyes and pigments.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenyl moiety can interact with active sites of enzymes, inhibiting their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-methylcoumarin and 7-hydroxycoumarin share the chromenyl moiety and exhibit similar biological activities.
Brominated Furans: Compounds such as 2-bromo-5-nitrofuran share the brominated furan structure and are used in similar applications.
Uniqueness
5-bromo-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}furan-2-carboxamide is unique due to the combination of the chromenyl moiety and the brominated furan ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
CAS No. |
1120263-83-3 |
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Molecular Formula |
C18H17BrN2O4 |
Molecular Weight |
405.2g/mol |
IUPAC Name |
5-bromo-N-methyl-N-[3-[(2-oxochromen-4-yl)amino]propyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H17BrN2O4/c1-21(18(23)15-7-8-16(19)24-15)10-4-9-20-13-11-17(22)25-14-6-3-2-5-12(13)14/h2-3,5-8,11,20H,4,9-10H2,1H3 |
InChI Key |
YMVYDHVMEWXNPN-UHFFFAOYSA-N |
SMILES |
CN(CCCNC1=CC(=O)OC2=CC=CC=C21)C(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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